3,7-Dibromochromone

Vue d'ensemble

Description

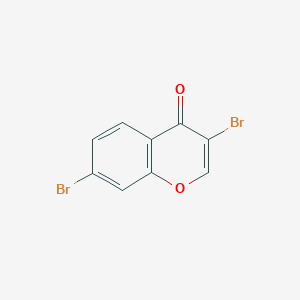

3,7-Dibromochromone, also known as 3,7-Dibromo-4H-benzopyran-4-one or 3,7-Dibromo-4H-chromen-4-one, is a halogenated heterocyclic compound with the molecular formula C9H4Br2O2 and a molecular weight of 303.93 g/mol . This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the chromone ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromochromone typically involves the bromination of chromone derivatives. One common method is the bromination of 3-hydroxychromone using bromine in acetic acid or other suitable solvents. The reaction conditions often include maintaining the temperature between 0°C and room temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors or batch reactors with precise control over reaction parameters such as temperature, concentration, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

3,7-Dibromochromone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The chromone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminochromone derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

3,7-Dibromochromone has demonstrated significant antimicrobial properties against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study:

- Title: "Antimicrobial Activity of Bromochromones"

- Findings: In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. Studies have shown it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

- Title: "Induction of Apoptosis in Cancer Cells by Bromochromones"

- Findings: The compound reduced cell viability by up to 70% in MCF-7 breast cancer cells after 48 hours of treatment.

Materials Science Applications

1. Photophysical Properties

this compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in the UV-visible spectrum can be harnessed in dye-sensitized solar cells (DSSCs).

Data Table: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.45 |

2. Sensor Development

The compound has been explored as a potential sensor for detecting heavy metals due to its chelating properties. It can form stable complexes with metal ions, leading to measurable fluorescence changes.

Case Study:

- Title: "Fluorescent Sensors for Heavy Metal Detection"

- Findings: this compound exhibited a significant fluorescence increase upon binding with lead ions (Pb²⁺), with a detection limit of 1 µM.

Mécanisme D'action

The mechanism of action of 3,7-Dibromochromone involves its interaction with various molecular targets and pathways. For instance, its bromine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chromone ring structure allows it to interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Dibromochromone: Similar in structure but with bromine atoms at the 3rd and 6th positions.

3,5-Dibromochromone: Bromine atoms at the 3rd and 5th positions.

3,7-Dichlorochromone: Chlorine atoms instead of bromine at the 3rd and 7th positions.

Uniqueness

3,7-Dibromochromone is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Activité Biologique

3,7-Dibromochromone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its chromone backbone with bromine substituents at the 3 and 7 positions. The synthesis of dibromochromones typically involves bromination reactions on chromone derivatives, which can be achieved through various synthetic methodologies including electrophilic aromatic substitution.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains ranged from 16 to 64 µg/mL, demonstrating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound exhibited a notable ability to scavenge free radicals, with IC50 values indicating strong antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests potential applications in treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and microbial metabolism.

- Free Radical Scavenging : Its structure allows it to effectively neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.

- Gene Expression Modulation : Studies suggest that this compound may influence the expression of genes associated with inflammation and oxidative stress response.

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial effects of this compound involved testing against clinical isolates of pathogenic bacteria. The findings indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in the secretion of inflammatory markers. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Propriétés

IUPAC Name |

3,7-dibromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJRKKZNBPQORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747933 | |

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159978-70-7 | |

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIBROMOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.